molecular formula C15H11Cl2N3 B2791270 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-83-9

7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2791270
CAS No.: 477861-83-9
M. Wt: 304.17
InChI Key: PHFWKCGVGNJCJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative featuring a 7-chloro-substituted quinazolin-4-amine core linked to a 4-chlorobenzyl group. Its molecular formula is C₁₅H₁₂Cl₂N₃ (or C₁₅H₁₂ClN₃ as per ; clarification is needed for the exact formula). The compound’s structure combines aromatic and amine functionalities, with chlorine atoms at the 7-position of the quinazoline ring and the para position of the benzyl group.

Properties

IUPAC Name

7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)8-18-15-13-6-5-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFWKCGVGNJCJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, its anticancer activity may be attributed to the inhibition of tyrosine kinases, which play a crucial role in cell signaling and proliferation . The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Observations :

  • Thermal Stability : Pyrazolylphenyl-substituted derivatives (e.g., Compound 22) exhibit exceptionally high melting points (>300°C), attributed to extended conjugation and hydrogen bonding.
  • Solubility : Methoxy-substituted compounds (e.g., Compound 14B) are likely more water-soluble due to polar OCH₃ groups, whereas chloro-substituted derivatives (e.g., the target compound) are more lipophilic.
  • Spectral Trends : NH protons in quinazolin-4-amine derivatives typically resonate at δ ~8–9 ppm, while aromatic protons appear at δ 6.5–8.5 ppm.

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding : Pyrazolylphenyl derivatives () form intramolecular hydrogen bonds (e.g., NH⋯N), stabilizing their crystal structures. The target compound’s NH group may similarly interact with adjacent aromatic rings or solvent molecules.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 7-chloro-N-[(4-chlorophenyl)methyl]quinazolin-4-amine?

Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. A common approach is reacting 4-chloroquinazoline derivatives with 4-chlorobenzylamine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Key steps include:

  • Cyclization : Formation of the quinazoline core via thermal or catalytic methods.
  • Purification : Column chromatography or recrystallization to isolate the product.
    NMR (¹H/¹³C) and LC-MS are critical for confirming structural integrity .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:
X-ray crystallography is the gold standard. Using programs like SHELXL for refinement, researchers can resolve bond lengths, angles, and torsional conformations. For example:

ParameterValue (Å/°)Source
C-Cl bond length1.72–1.75XRD analysis
Quinazoline planarity<0.1 Å deviation
Alternative methods include DFT calculations (B3LYP/6-311+G**) to compare theoretical and experimental geometries .

Advanced: How can contradictory bioactivity data in kinase inhibition assays be resolved?

Answer:
Contradictions often arise from assay conditions (e.g., ATP concentration, pH) or off-target effects. Methodological solutions include:

  • Dose-response profiling : IC₅₀ determination across multiple replicates.
  • Selectivity screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions.
  • Structural validation : Co-crystallization with target kinases (e.g., c-Src) to confirm binding modes .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or nanoformulation .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
  • Plasma protein binding : Measure via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

Advanced: How do substituent modifications influence the compound’s SAR in anticancer studies?

Answer:
Comparative studies with analogs reveal:

DerivativeModificationIC₅₀ (μM) vs HCT-116
7-Cl, 4-(4-Cl-benzyl) (target)None (parent)0.45
7-F, 4-(3-Cl-benzyl)Fluorine substitution1.20
6-NO₂, 4-(4-Cl-benzyl)Nitro group addition0.12
The nitro group enhances DNA intercalation, while fluorine reduces lipophilicity, impacting membrane permeability .

Advanced: What analytical techniques resolve spectral ambiguities in heterocyclic byproduct identification?

Answer:

  • HRMS/MS : Fragment ion analysis (e.g., m/z 285.0421 [M+H]⁺) distinguishes regioisomers.
  • 2D-NMR : NOESY or HSQC to assign proton-proton correlations in complex mixtures.
  • In silico prediction : Tools like ACD/Labs or MNova simulate spectra for comparison .

Advanced: How can hydrogen-bonding networks be mapped to predict crystal packing behavior?

Answer:
Graph-set analysis (Etter’s rules) identifies recurring motifs:

  • Motif type : R₂²(8) (dimer) or C(6) (chain).
  • Donor-acceptor pairs : N-H⋯N (quinazoline) and C-H⋯Cl (chlorophenyl) dominate.
    Software like Mercury (CCDC) visualizes these interactions for polymorph prediction .

Advanced: What computational methods validate the compound’s interaction with DNA topoisomerase II?

Answer:

  • Molecular docking (AutoDock Vina) : Dock the compound into the ATP-binding pocket (PDB: 1ZXM).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns (RMSD <2.0 Å acceptable).
  • MM-PBSA : Calculate binding free energy (ΔG ≤ -30 kJ/mol indicates strong affinity) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure Cₘₐₓ, T₁/₂, and AUC in rodent models.
  • Tissue distribution : Radiolabel the compound (¹⁴C) for biodistribution studies.
  • Metabolite identification : Use HRMS to detect phase I/II metabolites (e.g., glucuronidation) .

Advanced: What are best practices for handling solubility challenges in cell-based assays?

Answer:

  • Vehicle optimization : Test DMSO (≤0.1%), cyclodextrins, or lipid-based carriers.
  • Dynamic light scattering (DLS) : Confirm nanoparticle size (PDI <0.3) for nanoformulations.
  • Critical micelle concentration (CMC) : Use pyrene fluorescence assays for surfactant systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.